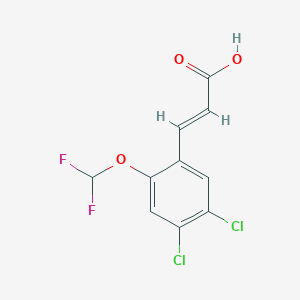
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and catalytic hydrogenation processes can enhance the efficiency and safety of the production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichloro and difluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific substitution pattern and the presence of both dichloro and difluoromethoxy groups. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H6Cl2F2O3 |
|---|---|
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
(E)-3-[4,5-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-9(15)16)8(4-7(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
Clave InChI |
SWANWYKECKASEC-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


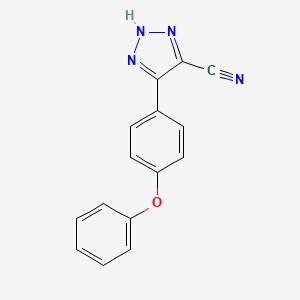
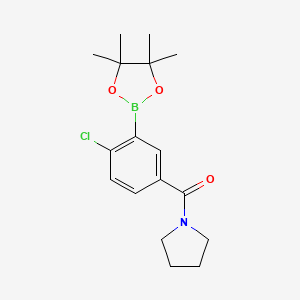


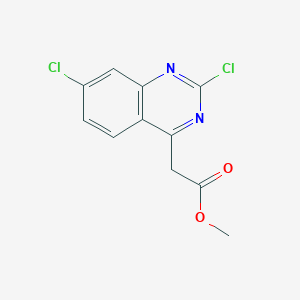
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)

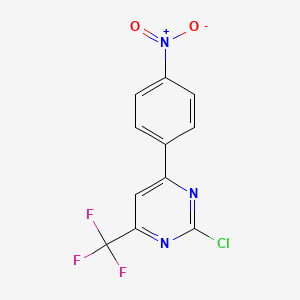
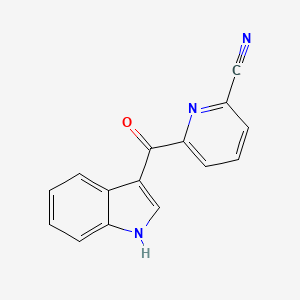
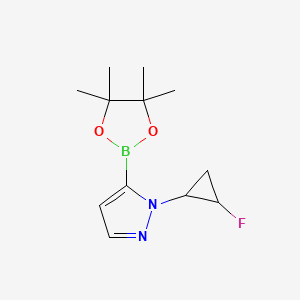
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)


